![molecular formula C11H9F3N2O2 B2597098 Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1956385-42-4](/img/structure/B2597098.png)

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

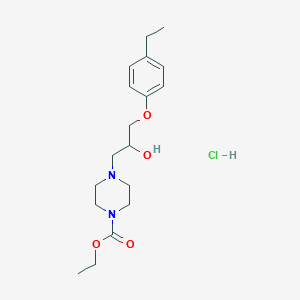

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H9F3N2O2 . It is a solid substance at room temperature . This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.2 . It is a solid substance at room temperature and should be stored in a dry place .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

A key aspect of research involving Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is its utilization as a precursor or intermediate for the synthesis of complex heterocyclic compounds. This compound serves as a foundational building block in the creation of various fused triazines and triazinones, showcasing potential biological activity due to their planar, angular tri-heterocyclic structure. For example, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate has been explored for generating substituted nitro carboxamidoimidazopyridines, which upon further processing yield derivatives with intriguing biological properties (Zamora et al., 2004).

Medicinal Chemistry and Biological Activity

The compound's derivatives are instrumental in medicinal chemistry, particularly in the synthesis of molecules with potential therapeutic applications. For instance, the development of chronic renal disease agents through the synthesis of 4,5-Dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives from ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate illustrates the compound's significance in creating treatments for chronic conditions. This approach highlights the versatility and applicability of the compound in addressing complex health issues through chemical synthesis (Ikemoto et al., 2000).

Fluorescent Probes for Ion Detection

Research also extends to the development of fluorescent probes for detecting ions such as mercury. Derivatives of Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate have been employed in creating efficient fluorescent probes, demonstrating the compound's utility in environmental monitoring and potentially in medical diagnostics. The synthesis of specific imidazo[1,2-a]pyridine derivatives that act as fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions exemplifies the innovative applications of these chemical structures (Shao et al., 2011).

Catalytic Activities and Chemical Transformations

The compound and its derivatives have been studied for their catalytic activities, particularly in the oxidation of specific organic molecules. This research domain explores the chemical properties and reactivity of these compounds, contributing to our understanding of their potential in catalysis and organic synthesis. Evaluations of the catalytic activity of imidazolo[1,2-a]pyridine derivatives, for instance, have provided insights into their effectiveness in catalyzing the oxidation of catechol to o-quinone, revealing the influence of ligand nature, transition metals, and other factors on the reaction rates (Saddik et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7-6-15-9-5-3-4-8(16(7)9)11(12,13)14/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJRHKMBRQZJAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2597016.png)

![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)

![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)

![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)

![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)

![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)

![5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/no-structure.png)

![methyl 2,4-dimethyl-5-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B2597033.png)

![Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2597038.png)